molecular formula C18H13BrClNO3S B301126 5-(5-Bromo-2-ethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

5-(5-Bromo-2-ethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B301126
M. Wt: 438.7 g/mol
InChI Key: SXMMECFUERSECR-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Bromo-2-ethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BECT, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. BECT is a synthetic compound that has been synthesized through various methods, including conventional and microwave-assisted methods.

Scientific Research Applications

5-(5-Bromo-2-ethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antidiabetic, and anti-inflammatory properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic patients. Additionally, this compound has been shown to have anti-inflammatory properties, which makes it a potential candidate for treating inflammatory diseases.

Mechanism of Action

5-(5-Bromo-2-ethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and glucose metabolism. This compound has also been shown to modulate the expression of certain genes that are involved in cancer cell growth and inflammation. Additionally, this compound has been shown to inhibit the production of certain inflammatory cytokines, which makes it a potential candidate for treating inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic patients. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which makes it a potential candidate for treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

5-(5-Bromo-2-ethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages and limitations for lab experiments. One of the advantages is that it can be synthesized using microwave-assisted synthesis, which is a more efficient method for synthesizing this compound. Additionally, this compound has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one of the limitations of this compound is that it has a relatively low yield when synthesized using the conventional method. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic effects.

Future Directions

There are several future directions for 5-(5-Bromo-2-ethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione research. One of the future directions is to optimize the synthesis method to increase the yield of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and optimize its therapeutic effects. This compound can also be modified to improve its pharmacokinetic properties and reduce its toxicity. Furthermore, this compound can be tested in animal models to evaluate its efficacy and safety in vivo. Overall, this compound has significant potential for therapeutic applications, and further research is needed to fully explore its potential.

Synthesis Methods

5-(5-Bromo-2-ethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione can be synthesized through various methods, including conventional and microwave-assisted methods. The conventional method involves the reaction of 5-bromo-2-ethoxybenzaldehyde and 4-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed in ethanol to yield this compound. The yield of this compound obtained through this method is relatively low, and the reaction time is long.
On the other hand, microwave-assisted synthesis is a more efficient method for synthesizing this compound. In this method, the reaction mixture is heated using microwave radiation, which results in a shorter reaction time and higher yield of this compound. Microwave-assisted synthesis has been shown to be a more efficient method for synthesizing this compound, and it has been used extensively in scientific research.

properties

Molecular Formula

C18H13BrClNO3S

Molecular Weight

438.7 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H13BrClNO3S/c1-2-24-15-8-3-12(19)9-11(15)10-16-17(22)21(18(23)25-16)14-6-4-13(20)5-7-14/h3-10H,2H2,1H3/b16-10-

InChI Key

SXMMECFUERSECR-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl

SMILES

CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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